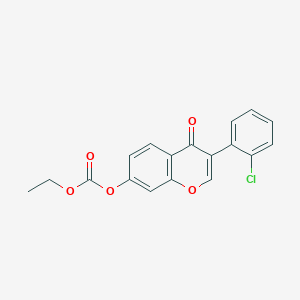![molecular formula C18H17N3O2 B5558187 4-[4-(4-morpholinyl)-1-phthalazinyl]phenol](/img/structure/B5558187.png)
4-[4-(4-morpholinyl)-1-phthalazinyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds closely related to 4-[4-(4-morpholinyl)-1-phthalazinyl]phenol often involves Mannich reactions, oxidative polycondensation, or cyclotetramerization processes. For instance, the Mannich reaction has been utilized to synthesize various morpholine-containing phenols and their derivatives, demonstrating the versatility of this method in introducing the morpholine moiety into complex molecules (Ritter et al., 1986).
Molecular Structure Analysis
Molecular structure analysis of compounds bearing morpholine and phthalazinyl groups has been conducted using spectroscopic methods such as NMR, IR, and X-ray crystallography. These studies reveal intricate details about the spatial arrangement and electronic environment of the atoms within the molecules. For instance, X-ray diffraction studies have provided insights into the crystal structures, showcasing the dihedral angles between rings and the presence of intramolecular hydrogen bonding (Bahrin et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include electropolymerization, cyclotetramerization, and various substitution reactions, indicative of their reactive nature and potential for functionalization. Their ability to undergo electropolymerization, for example, suggests applications in creating electrochromic materials (Akyüz et al., 2020).
Physical Properties Analysis
Physical properties such as solubility, melting points, and molecular weight have been characterized for these compounds, providing essential information for their handling and application in different domains. For example, solubility studies in various solvents can help determine their suitability for use in specific chemical or industrial processes.
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity, stability under various conditions, and interactions with metal ions or other chemical entities, have been extensively studied. Their reactivity with metal ions, for instance, highlights their potential as ligands in coordination chemistry or as agents in catalysis and materials science (Kaya et al., 2006).
科学的研究の応用
Environmental Pollutants and Endocrine Disruptors
Phenolic compounds such as Bisphenol A and phthalates have been extensively studied for their role as endocrine disruptors in the environment. These compounds, found in plastics, can mimic hormones in the endocrine system and disrupt physiological functions of endogenous hormones. Studies suggest that they might preferentially attack developing organs during puberty rather than adult organs, raising concerns about their effects on reproductive health and mammalian spermatogenesis (Lagos-Cabré & Moreno, 2012).
Pharmacological Effects of Polyphenols
Phenolic compounds like Chlorogenic Acid (CGA) have been found to possess various pharmacological effects, including antioxidant, anti-inflammatory, neuroprotective, and anti-obesity activities. CGA, for instance, modulates lipid metabolism and glucose, potentially offering therapeutic roles in managing conditions such as cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Antioxidant Capacity and Mechanisms
The antioxidant capacity of phenolic compounds is crucial in mitigating oxidative stress, a factor in chronic diseases and aging. These compounds can scavenge free radicals, thereby protecting cells from damage. The mechanisms of action include hydrogen atom transfer and electron transfer, with assays like ORAC and TEAC used to quantify their antioxidant capacities (Huang, Ou, & Prior, 2005).
Anti-inflammatory and Immunomodulatory Effects
Polyphenols regulate immunity and exhibit anti-inflammatory effects by interfering with immune cell regulation, cytokine synthesis, and gene expression. They modulate several signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, contributing to their potential in managing inflammation-related chronic diseases (Yahfoufi, Alsadi, Jambi, & Matar, 2018).
Anti-Cariogenic Properties
Research on polyphenols also extends to dentistry, where their anti-cariogenic properties have been explored. In vitro and in vivo studies suggest that polyphenols can inhibit the growth of cariogenic bacteria like Streptococcus mutans, potentially offering a natural preventive strategy against dental caries (Ferrazzano et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(4-morpholin-4-ylphthalazin-1-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-14-7-5-13(6-8-14)17-15-3-1-2-4-16(15)18(20-19-17)21-9-11-23-12-10-21/h1-8,22H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYVYHBJNIGLGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Morpholin-4-yl)phthalazin-1-yl]phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


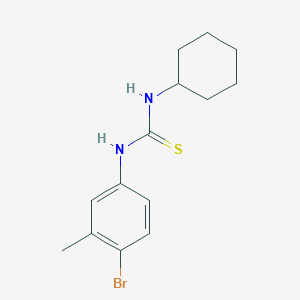
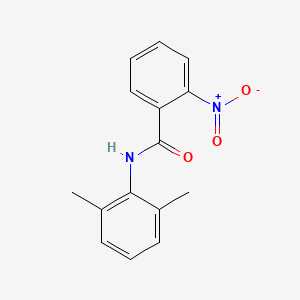
![2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5558136.png)
![N-[(3S*,4R*)-1-(3-chloro-4-fluorobenzoyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5558140.png)
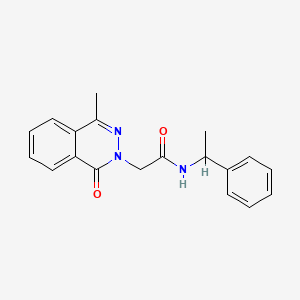
![8-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5558149.png)

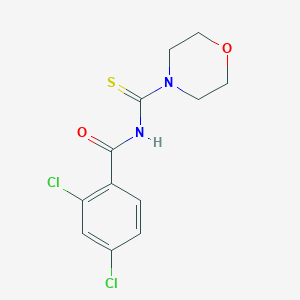
![3-[5-(2,5-dichlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5558167.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide](/img/structure/B5558168.png)
